EC18 Exhibits 5-Fold HCN4 Selectivity Over HCN1 and HCN2 in Recombinant HEK293 Cells
In HEK293 cells heterologously expressing human HCN isoforms, EC18 demonstrated significant HCN4 preference. The EC50 for HCN4 inhibition was 3.98 ± 1.16 µM, compared to 21.00 ± 3.98 µM for HCN1 and 19.35 ± 4.48 µM for HCN2, representing an approximately 5-fold lower potency against HCN1 and HCN2 [1]. This isoform selectivity contrasts with the non-selective HCN blocker zatebradine, from which EC18 was derived via conformational rigidification [2].
| Evidence Dimension | Potency (EC50) for HCN isoform inhibition |
|---|---|
| Target Compound Data | HCN4 EC50 = 3.98 ± 1.16 µM; HCN1 EC50 = 21.00 ± 3.98 µM; HCN2 EC50 = 19.35 ± 4.48 µM |
| Comparator Or Baseline | Intra-compound isoform comparison: HCN4 vs. HCN1 vs. HCN2 |
| Quantified Difference | ~5-fold lower potency for HCN1 and HCN2 relative to HCN4 |
| Conditions | HEK293 cells expressing hHCN4, mHCN1, or mHCN2; patch-clamp electrophysiology |
Why This Matters
Procurement of EC18 enables experimental attribution of Ih current reduction specifically to HCN4 blockade, which cannot be achieved with non-selective HCN blockers.
- [1] Romanelli MN, Sartiani L, Masi A, et al. EC18 as a Tool To Understand the Role of HCN4 Channels in Mediating Hyperpolarization-Activated Current in Tissues. ACS Med Chem Lett. 2019;10(4):584-589. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. EC18 Ligand Page (Ligand ID: 6262). View Source
